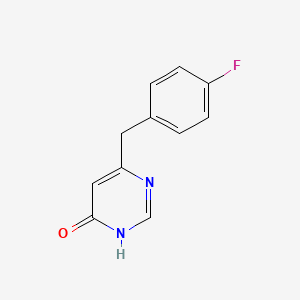

6-(4-Fluorobenzyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAUHLVFVLBVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(4-Fluorobenzyl)pyrimidin-4-ol typically involves nucleophilic substitution reactions on a pyrimidin-4-ol core, where the 6-position is functionalized with a 4-fluorobenzyl group. The core pyrimidin-4-ol scaffold is often prepared or obtained commercially, followed by alkylation with 4-fluorobenzyl halides under basic conditions.

Alkylation of Pyrimidin-4-ol at the 6-Position

A common and effective method for preparing 6-substituted pyrimidin-4-ol derivatives, including this compound, involves the following steps:

- Starting Materials : Pyrimidin-4-ol and 4-fluorobenzyl chloride or bromide.

- Base : Potassium carbonate (K₂CO₃) is frequently used to deprotonate the hydroxyl group at the 4-position, enhancing nucleophilicity.

- Solvent : Dimethylformamide (DMF) is a preferred polar aprotic solvent facilitating the nucleophilic substitution.

- Reaction Conditions : Stirring at room temperature for approximately 12 hours.

Procedure Summary :

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Pyrimidin-4-ol + 4-fluorobenzyl chloride/bromide | Nucleophilic substitution at 6-position |

| 2 | K₂CO₃ (1 equivalent) | Base to deprotonate pyrimidin-4-ol |

| 3 | DMF solvent | Polar aprotic solvent |

| 4 | Room temperature, 12 h | Reaction time and temperature |

| 5 | Work-up: Ice-cold water addition, filtration, washing | Isolation of product |

| 6 | Purification: Column chromatography (silica gel, EtOAc/petroleum ether) | Purification of final compound |

This method yields the this compound as a solid product after filtration and purification.

Alternative Synthetic Routes and Intermediates

Other studies have explored multi-step synthetic routes involving pyrimidine intermediates and functional group transformations:

- Formamide-mediated cyclization : Heating pyrimidin-4-amines with formamide at elevated temperatures (110–140 °C) can lead to Schiff base intermediates and subsequent formation of hydroxylated pyrimidine derivatives.

- Nucleophilic substitution on chlorinated pyrimidines : Chlorination of pyrimidine derivatives followed by substitution with amines or benzyl groups under controlled conditions is another approach.

- Oxidation and Diels–Alder reactions : More complex synthetic pathways involving oxidation of pyridine derivatives and cycloaddition reactions have been reported for related pyrimidine analogs but are less common for direct synthesis of this compound.

Research Findings and Yield Data

- The nucleophilic substitution method using potassium carbonate and DMF typically affords moderate to good yields (generally 60–85%) depending on the purity of starting materials and reaction optimization.

- Reaction times of 8 to 12 hours at room temperature are sufficient to achieve complete conversion.

- Purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures effectively isolates the pure compound.

- The method is reproducible and scalable, making it suitable for laboratory synthesis and potential industrial application.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-(4-Fluorobenzyl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the pyrimidin-4-ol group to pyrimidin-4-one.

Reduction: Reduction reactions can reduce the pyrimidin-4-one back to pyrimidin-4-ol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom on the benzyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Pyrimidin-4-one derivatives.

Reduction: Regeneration of pyrimidin-4-ol.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: 6-(4-Fluorobenzyl)pyrimidin-4-ol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(4-Fluorobenzyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

6-(4-Methoxyphenyl)pyrimidin-4-ol (CAS: 130841-04-2)

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 16097-62-4)

- Substituent : Trifluoromethyl (electron-withdrawing) at the 6-position and methylthio at the 2-position.

- Molecular Weight : ~260 g/mol (estimated from ).

- Impact : The trifluoromethyl group significantly enhances lipophilicity and metabolic resistance. The methylthio group may act as a hydrogen bond acceptor, altering target selectivity compared to the fluorobenzyl derivative .

2-[(2-Chloro-6-fluorobenzyl)thio]pyrimidin-4-ol

Mizolastine Dihydrochloride (CAS: 1056596-82-7)

6-(4-Fluorobenzyl)-2-thioxo-hexahydropyrido[4,3-d]pyrimidin-4-one (CAS: 866873-03-2)

- Structure : A bicyclic derivative with a thioxo group and hexahydropyrido ring.

- Molecular Weight : 291.34 g/mol .

- Impact : The fused ring system introduces conformational rigidity, which may enhance selectivity for enzymatic targets (e.g., kinases) but reduce synthetic accessibility compared to the simpler pyrimidin-4-ol scaffold.

Commercial Availability and Research Utility

| Compound | CAS Number | Suppliers | Purity | Key Applications |

|---|---|---|---|---|

| 6-(4-Fluorobenzyl)pyrimidin-4-ol | 2090849-04-8 | 1 | N/A | Intermediate in medicinal chemistry |

| 6-(4-Methoxyphenyl)pyrimidin-4-ol | 130841-04-2 | 1 | 95% | Solubility studies, ligand design |

| 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol | 16097-62-4 | Multiple | N/A | Catalyst, drug metabolism studies |

| 6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-ol | N/A | 4 | N/A | High-throughput screening libraries |

- Key Insight: Compounds with trifluoromethyl or multiple halogen substituents (e.g., ) are more widely available, reflecting their broader utility in drug discovery.

Biological Activity

6-(4-Fluorobenzyl)pyrimidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine core substituted with a fluorobenzyl group. The presence of the fluorine atom enhances the compound's lipophilicity and bioavailability, which are crucial for its pharmacological effects.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit various bacterial strains, making it a candidate for further development as an antibacterial agent.

2. Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have been reported to possess anti-inflammatory activity. For instance, compounds in this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

| Compound | COX-2 Inhibition IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

3. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Preliminary data suggests that it may interfere with cancer cell proliferation and induce apoptosis.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as a competitive inhibitor of specific enzymes involved in inflammatory pathways, such as COX enzymes.

- Cell Signaling Modulation : It may influence cell signaling pathways critical for cell growth and survival, particularly in cancer cells.

Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:

- Antimicrobial Study : A study assessing the antimicrobial efficacy of various pyrimidine derivatives found that those with fluorinated groups exhibited enhanced activity against Gram-positive bacteria.

- Anti-inflammatory Research : In vivo models demonstrated that pyrimidine derivatives could significantly reduce inflammation markers in carrageenan-induced paw edema tests.

- Cancer Cell Line Evaluation : In vitro assays showed that pyrimidine derivatives could inhibit the growth of leukemia cell lines, suggesting potential applications in cancer therapy.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.

- Clinical Trials : To evaluate therapeutic potential in human subjects.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6-(4-Fluorobenzyl)pyrimidin-4-ol, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-fluorobenzyl halides (e.g., chloride or bromide) with pyrimidin-4-ol derivatives under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or ethanol. Optimization includes temperature control (60–80°C), stoichiometric ratios (1:1.2 for pyrimidin-4-ol:benzyl halide), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >90% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm fluorobenzyl proton signals (δ 7.2–7.4 ppm for aromatic F-substituted protons) and pyrimidine ring protons (δ 8.1–8.3 ppm for C5-H).

- FT-IR : Identify hydroxyl (3200–3400 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.

- HPLC-MS : Validate molecular ion peaks ([M+H]⁺) and assess purity (>95%) using reverse-phase C18 columns .

Q. How does the 4-fluorobenzyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The fluorine atom enhances lipophilicity (logP ~2.5), improving membrane permeability. Stability studies (TGA/DSC) show decomposition temperatures >200°C, indicating thermal robustness. Solubility in aqueous buffers (pH 7.4) is limited (<1 mg/mL), necessitating DMSO or ethanol as co-solvents for biological assays .

Advanced Research Questions

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Systematic SAR involves:

- Functional Group Modifications : Replace the hydroxyl group with amino or methyl substituents to assess hydrogen-bonding requirements.

- Fluorine Positioning : Compare 4-fluorobenzyl vs. 2- or 3-fluoro analogs using enzyme inhibition assays (e.g., kinase targets).

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., π-π stacking with pyrimidine-binding pockets) .

Q. How can contradictory data regarding the compound’s mechanism of action be resolved?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity.

- Target Deconvolution : Employ affinity chromatography or CRISPR-Cas9 knockout screens to identify off-target effects.

- Comparative Assays : Benchmark against known inhibitors (e.g., staurosporine for kinases) to validate selectivity .

Q. What computational approaches predict the binding affinity of this compound with enzyme targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (AMBER or GROMACS) to assess binding stability (RMSD <2 Å).

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for fluorine substitution effects on binding.

- QSAR Models : Train regression models using descriptors like polar surface area and H-bond donors .

Q. What experimental designs optimize metabolic stability and pharmacokinetics (PK) studies?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition.

- In Vivo PK : Administer IV/PO in rodent models (3–10 mg/kg) with serial blood sampling (LC-MS/MS quantification).

- Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) to track biodistribution .

Q. How can regioselective functionalization of the pyrimidin-4-ol core enhance target specificity?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA or TMPZnCl·LiCl to introduce substituents at C2/C5 positions.

- Cross-Coupling Reactions : Employ Suzuki-Miyaura (Pd catalysts) to attach aryl/heteroaryl groups at C6.

- Protection/Deprotection : Temporarily mask the hydroxyl group with TBSCl for selective modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.